1-N-Boc-(3R)-3-(phenylamino)pyrrolidine
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Overview
Description
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is a compound widely used in organic synthesis and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenylamino group and a tert-butoxycarbonyl (Boc) protecting group. The compound’s unique structure makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide with an amine . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods
In industrial settings, the synthesis of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine can be scaled up using continuous flow reactors. This approach enhances efficiency and productivity by allowing for continuous processing and easier separation of products . Solid acid catalysts, such as H-BEA zeolite, are often used to facilitate the deprotection of the Boc group under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The phenylamino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate are commonly used.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products Formed
Substitution Reactions: Products typically include substituted pyrrolidines with various functional groups.
Deprotection Reactions: The major product is the free amine derivative of pyrrolidine.
Scientific Research Applications
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of peptide and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the phenylamino and Boc groups. The phenylamino group can act as a nucleophile, while the Boc group provides protection to the amine during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-N-Boc-4-(phenylamino)piperidine: Another Boc-protected amino compound used in organic synthesis.
1-N-Boc-®-(methylamino)-pyrrolidine: A similar compound with a methylamino group instead of a phenylamino group.
Uniqueness
1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is unique due to its specific stereochemistry and the presence of the phenylamino group, which imparts distinct reactivity and properties compared to other Boc-protected amino compounds .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-anilinopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
NACSSYAFISGJHD-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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